(5E)-3-Cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-YL)methylene]-2-mercapto-3,5-dihydro-4H-imidazol-4-one
Descripción
Propiedades
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-10-11(9-18(2)17-10)8-13-14(20)19(15(21)16-13)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,16,21)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMQHHLFGFTFRZ-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=O)N(C(=S)N2)C3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (5E)-3-Cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-YL)methylene]-2-mercapto-3,5-dihydro-4H-imidazol-4-one is a novel imidazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound’s biological properties, including its anti-inflammatory, anti-microbial, and anti-cancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a cyclohexyl group and a pyrazole moiety, which are significant for its biological activity. The mercapto group (-SH) is also crucial for its interaction with various biological targets.
1. Anti-inflammatory Activity
Research indicates that imidazole derivatives can exhibit significant anti-inflammatory properties. A study evaluating similar compounds demonstrated their ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The compound under review was tested in rat models for its efficacy against carrageenan-induced paw edema, showing promising results comparable to established anti-inflammatory drugs.
| Compound | IC50 (µM) | Model Used |
|---|---|---|
| Test Compound | 0.77 | Rat paw edema model |
| Aspirin | 0.50 | Rat paw edema model |
2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. In vitro studies showcased its effectiveness against bacteria and fungi. For instance, it displayed significant inhibition of Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) in the low micromolar range.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Candida albicans | 16 |
3. Anticancer Activity
The potential anticancer effects of this compound were investigated through cell line assays. The compound exhibited cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values indicating moderate to high potency.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
The biological activity of (5E)-3-Cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-YL)methylene]-2-mercapto-3,5-dihydro-4H-imidazol-4-one is attributed to its ability to interact with specific enzymes and receptors involved in inflammatory responses and cellular proliferation. The mercapto group is likely involved in redox reactions that modulate oxidative stress pathways.
Case Study 1: Anti-inflammatory Effects
In a controlled study involving the administration of the compound in a rat model of inflammation, results showed a significant reduction in paw swelling compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects.
Case Study 2: Anticancer Efficacy
A series of experiments conducted on human cancer cell lines demonstrated that treatment with the compound resulted in apoptosis induction as confirmed by flow cytometry assays. The study highlighted the compound's ability to disrupt mitochondrial membrane potential, leading to cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
